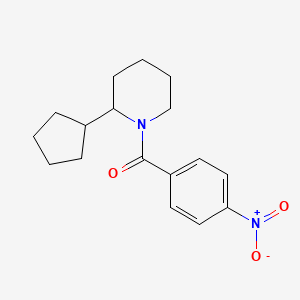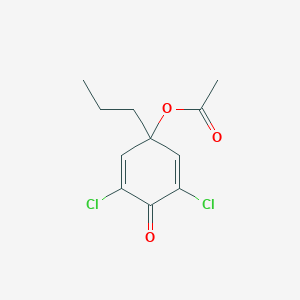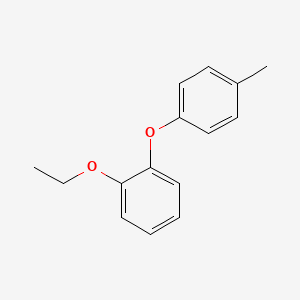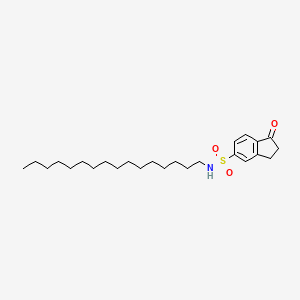
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C25H42N2O3S. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The hexadecyl group attached to the indene structure adds significant hydrophobic character to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through the hydrogenation of indene, a process that involves the addition of hydrogen to the indene molecule in the presence of a catalyst such as palladium on carbon.
Attachment of the Hexadecyl Group: The hexadecyl group can be introduced through a Friedel-Crafts alkylation reaction, where hexadecyl chloride reacts with the indene core in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the hexadecyl-indene intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted sulfonamides or thiol derivatives.
Applications De Recherche Scientifique
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the hydrophobic hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-n-Hexadecylindan
- 1-n-Hexadecyl-(2,3-dihydroindene)
- 2,3-Dihydro-1-hexadecyl-1H-indene
- 1-(1-Indanyl)hexadecane
Uniqueness
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a long hydrophobic chain. This combination imparts distinct chemical and physical properties, making it particularly useful in applications involving membrane interactions and hydrophobic environments.
Propriétés
Numéro CAS |
61537-56-2 |
|---|---|
Formule moléculaire |
C25H41NO3S |
Poids moléculaire |
435.7 g/mol |
Nom IUPAC |
N-hexadecyl-1-oxo-2,3-dihydroindene-5-sulfonamide |
InChI |
InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-30(28,29)23-17-18-24-22(21-23)16-19-25(24)27/h17-18,21,26H,2-16,19-20H2,1H3 |
Clé InChI |
XDOPPWHBMXFWQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
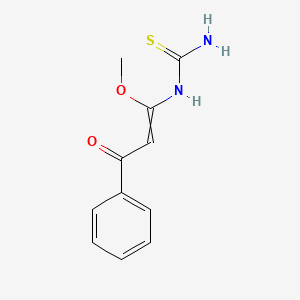
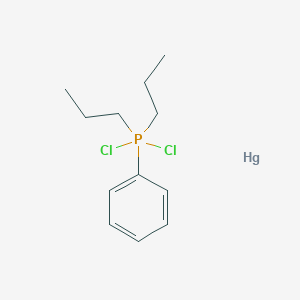


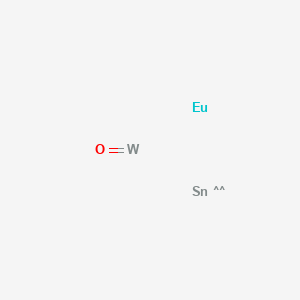


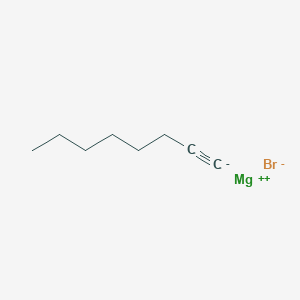
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
